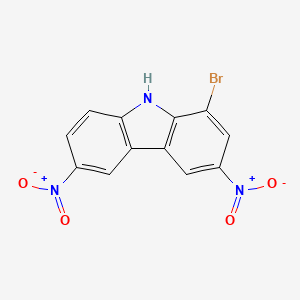

1-Bromo-3,6-dinitro-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64032-84-4 |

|---|---|

Molecular Formula |

C12H6BrN3O4 |

Molecular Weight |

336.10 g/mol |

IUPAC Name |

1-bromo-3,6-dinitro-9H-carbazole |

InChI |

InChI=1S/C12H6BrN3O4/c13-10-5-7(16(19)20)4-9-8-3-6(15(17)18)1-2-11(8)14-12(9)10/h1-5,14H |

InChI Key |

PIKBEVHOTIJHDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C(=CC(=C3)[N+](=O)[O-])Br |

Origin of Product |

United States |

Research Landscape of Functionalized Carbazole Derivatives with Halogen and Nitro Substituents

Significance of Carbazole (B46965) Frameworks in Advanced Organic and Materials Chemistry

The carbazole framework, a tricyclic aromatic heterocycle, is a cornerstone in the development of advanced organic materials. rsc.org Its rigid and planar structure, combined with its electron-rich nature, provides a robust platform for the construction of molecules with desirable electronic and photophysical properties. nih.gov Carbazole and its derivatives are known for their excellent hole-transporting capabilities, high thermal and morphological stability, and characteristic blue luminescence, making them indispensable in the field of optoelectronics. nih.govbohrium.com

The versatility of the carbazole moiety lies in the multiple positions available for functionalization (C-1 to C-8 and N-9), allowing for precise tuning of its properties. nih.gov By attaching various electron-donating or electron-accepting groups, researchers can modify the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), alter the emission wavelengths, and enhance charge carrier mobility. iaamonline.orgmdpi.com This adaptability has led to the widespread use of carbazole-based materials in organic light-emitting diodes (OLEDs), photovoltaics, field-effect transistors (OFETs), and as photosensitizers in dye-sensitized solar cells (DSSCs). bohrium.comresearchgate.netrsc.org

Overview of Functionalized Carbazole Derivatives and their Research Trajectory in Optoelectronics and Advanced Materials

The functionalization of the carbazole core with halogen and nitro substituents has been a particularly fruitful area of research, leading to materials with tailored properties for specific applications. Halogenated carbazoles, especially brominated derivatives, often serve as key intermediates in the synthesis of more complex molecules. bohrium.com The bromine atom can be readily replaced by other functional groups through cross-coupling reactions, providing a versatile handle for extending the conjugation of the molecule or introducing specific chromophores. bohrium.com

Nitro-substituted carbazoles, on the other hand, are of interest due to the strong electron-withdrawing nature of the nitro group. The introduction of nitro groups can significantly lower the LUMO energy level, which is beneficial for creating n-type or electron-transporting materials. The combination of both halogen and nitro substituents on the carbazole framework can lead to molecules with unique intramolecular charge-transfer characteristics, which are highly desirable for applications in nonlinear optics and as emitters in OLEDs.

The research trajectory in this field has moved from simple mono- or di-substituted carbazoles to more complex, polyfunctionalized derivatives. bohrium.com This evolution allows for a finer tuning of the material's properties, leading to enhanced device performance. For instance, in the context of OLEDs, carbazole derivatives are not only used as host materials for phosphorescent emitters but also as the emissive materials themselves. bohrium.com In photovoltaics, the donor-acceptor architecture, often incorporating carbazole as the donor and a nitro-functionalized unit as the acceptor, is a common strategy for designing efficient organic solar cells.

Position of 1-Bromo-3,6-dinitro-9H-carbazole within Contemporary Carbazole Chemistry Research

While extensive research has been conducted on a wide array of functionalized carbazoles, specific studies on this compound are not widely documented in publicly available literature. nih.gov However, based on the known effects of its constituent functional groups, its potential position and significance within contemporary research can be inferred.

This compound is a polysubstituted carbazole that combines the features of both halogenation and nitration. nih.gov The presence of two nitro groups at the 3 and 6 positions, which are electronically significant locations on the carbazole ring, would render the molecule highly electron-deficient. This characteristic suggests its potential as an n-type semiconductor or an electron-transporting material in electronic devices. Furthermore, the strong intramolecular charge transfer character that would arise from the electron-rich carbazole core and the electron-withdrawing nitro groups could lead to interesting photophysical properties, such as solvatochromism and potential for use in nonlinear optical materials.

The bromine atom at the 1-position provides a reactive site for further chemical modification. This would allow this compound to serve as a versatile building block for the synthesis of more complex, multifunctional materials. For example, it could be used to introduce fluorescent or phosphorescent moieties, or to create extended conjugated systems through reactions like the Suzuki or Buchwald-Hartwig couplings.

Given the ongoing interest in developing novel materials for organic electronics, this compound represents a potentially valuable, yet underexplored, compound. Its synthesis and characterization would be a logical step in the broader investigation of structure-property relationships in functionalized carbazole derivatives. The unique combination of a reactive handle (the bromo group) and strong electron-accepting groups (the dinitro substituents) makes it a compelling target for future research in materials science.

Data Tables

Table 1: Physicochemical Properties of Carbazole

| Property | Value |

| Chemical Formula | C₁₂H₉N |

| Molar Mass | 167.21 g/mol |

| Melting Point | 246 °C |

| Boiling Point | 355 °C |

| Appearance | White crystalline powder |

Table 2: Overview of Functionalized Carbazole Derivatives and Their Applications

| Derivative Type | Key Features | Primary Applications |

| Halogenated Carbazoles | Serve as versatile synthetic intermediates. | Synthesis of complex organic materials, OLEDs. chemicalbook.com |

| Nitro-substituted Carbazoles | Strong electron-accepting properties, lower LUMO energy. | n-type semiconductors, nonlinear optics. asianpubs.org |

| Alkyl/Aryl-substituted Carbazoles | Improved solubility, modified packing in solid state. | OFETs, OLEDs. rsc.org |

| Carbazole-based Polymers | High thermal stability, good film-forming properties. | Organic solar cells, photorefractive materials. nih.gov |

Advanced Spectroscopic and Structural Characterization of 1 Bromo 3,6 Dinitro 9h Carbazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of carbazole (B46965) derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for precise structural assignments.

In the ¹H NMR spectra of substituted carbazoles, the chemical shifts of the protons are significantly influenced by the nature and position of the substituents. researchgate.netresearchgate.net For instance, the protons on the carbazole ring system display characteristic chemical shifts, which can be altered by the presence of electron-donating or electron-withdrawing groups. researchgate.net Studies on N-substituted carbazoles have shown that changes in the substituent on the nitrogen atom have a minimal effect on the proton chemical shifts of the carbazole core, suggesting that the electronic influence of the N-substituent is not significantly transmitted to the carbazole ring protons. ipb.pt

¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton. The chemical shifts of the carbon atoms in the carbazole ring are sensitive to substituent effects, and correlations between these shifts and substituent constants have been established. researchgate.netresearchgate.net For example, the introduction of a nitro group, a strong electron-withdrawing group, generally leads to a downfield shift of the carbon atoms to which they are attached and those at the ortho and para positions. Conversely, electron-donating groups would cause an upfield shift. The analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like COSY and HSQC, allows for the complete and unambiguous assignment of all proton and carbon signals, providing a definitive structural elucidation of complex carbazole analogs. ipb.ptnih.gov

Table 1: Representative NMR Data for Substituted Carbazoles

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Carbazole | Acetone-d₆ | 7.29-7.53 (m), 8.18 (s), 8.26 (d) | ~110-140 |

| N-substituted carbazoles | CDCl₃, DMSO-d₆ | Chemical shifts show little variation with N-substitution. ipb.pt | Varies with substituent. |

| 2-(4-(9H-Carbazol-9-yl)benzylidene)hydrazinecarbothioamide derivatives | DMSO-d₆ | NH singlet: 12.32–12.35, CH=N singlet: 8.18 | C=N: ~149, C-NH: ~169 |

Note: This table provides a generalized overview. Specific chemical shifts will vary depending on the exact substitution pattern and solvent used.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful method for identifying the functional groups present in 1-bromo-3,6-dinitro-9H-carbazole and its analogs.

FTIR Spectroscopy is particularly adept at detecting polar functional groups. The presence of the nitro (NO₂) groups in dinitrocarbazole derivatives gives rise to characteristic strong absorption bands. Typically, the asymmetric and symmetric stretching vibrations of the N-O bond in aromatic nitro compounds appear in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The C-N stretching vibration is usually observed in the 870-830 cm⁻¹ range. The N-H stretching vibration of the carbazole amine appears as a sharp band around 3400-3300 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to bands in the 1600-1400 cm⁻¹ region.

By combining the data from both FTIR and Raman spectroscopy, a comprehensive profile of the functional groups present in the molecule can be obtained, confirming the presence of the nitro, bromo, and carbazole moieties.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the molecular formula of newly synthesized compounds like this compound analogs. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. nih.gov

This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. For a molecule like this compound (C₁₂H₆BrN₃O₄), HRMS can verify the presence of bromine by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and provide a measured mass that closely matches the calculated theoretical mass.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments on HRMS instruments can further corroborate the proposed structure. researchgate.netnih.gov The loss of specific fragments, such as NO₂, HNO₂, or the bromine radical, can provide valuable information about the connectivity of the atoms within the molecule. researchgate.net HRMS is particularly valuable in the analysis of complex organic molecules, including halogenated and nitro-containing compounds, where the high resolution and mass accuracy are essential for confident structural assignment. researchgate.netrsc.org

Electronic Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence techniques, provides profound insights into the electronic structure and excited-state behavior of this compound and its analogs.

UV-Vis Absorption Characteristics of Dinitrocarbazole Chromophores

The UV-Vis absorption spectrum of carbazole derivatives is characterized by distinct absorption bands corresponding to π-π* electronic transitions within the aromatic system. nist.govaatbio.com The introduction of nitro groups, which are strong chromophores and auxochromes, significantly influences the absorption profile of the carbazole core. rsc.org

In dinitrocarbazole derivatives, the presence of the two nitro groups typically leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted carbazole. rsc.org This is due to the extension of the π-conjugated system and the intramolecular charge transfer (ICT) character that can arise between the electron-donating carbazole ring and the electron-withdrawing nitro groups. The absorption spectra of dinitrocarbazole compounds often exhibit multiple bands, which can be assigned to different electronic transitions within the molecule. researchgate.net The solvent polarity can also influence the position of the absorption bands, with more polar solvents often causing further red shifts in compounds with significant ICT character. nih.gov

Photophysical Behavior of Highly Substituted Carbazole Fluorophores

Many carbazole derivatives are known to be fluorescent, and their photophysical properties, such as photoluminescence quantum yield (Φf) and Stokes shift, are highly dependent on their substitution pattern. nih.govacs.org The photoluminescence quantum yield represents the efficiency of the fluorescence process, while the Stokes shift is the difference in energy between the absorption and emission maxima. researchgate.netresearchgate.net

Highly substituted carbazoles can exhibit a wide range of fluorescence quantum yields, from very low to near unity. acs.orgrsc.org The introduction of bulky substituents can sometimes lead to aggregation-induced emission (AIE) enhancement, where the fluorescence is weak in solution but becomes strong in the aggregated state due to the restriction of intramolecular rotations. nih.govacs.org The Stokes shift is also a critical parameter, as a large Stokes shift is often desirable for applications in fluorescence imaging and sensing to minimize self-absorption. The magnitude of the Stokes shift is related to the structural relaxation that occurs in the excited state before emission. rsc.orguniver.kharkov.ua

Table 2: Photophysical Data for Representative Carbazole Fluorophores

| Compound Type | Quantum Yield (Φf) | Stokes Shift (nm) | Notes |

| Carbazole | Variable, can be high. acs.org | Moderate | Sensitive to solvent and substitution. |

| Carbazole-based luminophores | Can be low in solution, enhanced in aggregate state (AIE). nih.govacs.org | Variable | Attachment of rotors can decrease quantum yield in solution. nih.govacs.org |

| Push-pull carbazole fluorophores | Can be high (up to 0.99). rsc.org | Can be large (up to 157 nm). rsc.org | Exhibit intramolecular charge transfer. |

This table presents general trends. Specific values are highly dependent on the molecular structure and environment.

Influence of Nitro and Bromo Substituents on Excited State Properties

The presence of both nitro and bromo substituents on the carbazole ring has a profound impact on the excited-state properties of the molecule.

The nitro group is a strong electron-withdrawing group and is known to be a fluorescence quencher in many aromatic systems. rsc.orgresearchgate.net This quenching effect is often attributed to the promotion of intersystem crossing (ISC) from the singlet excited state to the triplet state, or to the involvement of low-lying, non-emissive n-π* states. The strong electron-withdrawing nature of the nitro group can also induce significant intramolecular charge transfer (ICT) character in the excited state, which can lead to a large Stokes shift and solvent-dependent emission properties. nih.gov

The bromo substituent , being a heavy atom, can also influence the excited-state dynamics through the heavy-atom effect. This effect enhances the rate of intersystem crossing, which can lead to a decrease in the fluorescence quantum yield and an increase in the phosphorescence quantum yield. Therefore, the combined presence of nitro and bromo groups in this compound is expected to result in complex photophysical behavior, likely characterized by a low fluorescence quantum yield and a significant population of the triplet state. Understanding these substituent effects is crucial for the rational design of carbazole-based materials with tailored photophysical properties for specific applications. nih.gov

Phosphorescence Emission Studies

The introduction of nitro groups to the carbazole framework significantly influences its photophysical properties, particularly its phosphorescence. Studies on nitrocarbazole analogs, such as 1-nitrocarbazole, 3-nitrocarbazole, 1,6-dinitrocarbazole, and 3,6-dinitrocarbazole, provide critical insights.

In a comparative study, the phosphorescence emission spectra of these compounds were measured in an isopropanol-ethyl ether matrix at 77 K. The spectra for the nitro-substituted carbazoles were observed to be broad and unstructured, resembling those of 'benzophenone-like' molecules. This is in stark contrast to the structured phosphorescence spectrum typical of unsubstituted carbazole. The maximum phosphorescence emission (λp(max)) for these nitro derivatives shows a noticeable red shift compared to the parent carbazole molecule. Specifically, the dinitro-substituted analogs exhibit a more significant shift, indicating that the nitro groups effectively lower the energy of the triplet state. The photophysical behavior of 3,6-dinitrocarbazole, a particularly relevant analog, has been investigated to understand these effects. The nitro groups act as strong electron-withdrawing substituents, inducing significant changes in the electronic structure and intersystem crossing efficiencies of the carbazole moiety.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The three-dimensional arrangement of molecules in the solid state is crucial for understanding a compound's physical properties. X-ray crystallographic studies on various bromo- and nitro-substituted carbazole analogs reveal key structural motifs and intermolecular interactions that are pertinent to this compound.

Studies on 1-nitro-9H-carbazole show that while the molecule is predicted to be planar in isolation, it is slightly nonplanar in the solid state, with a dihedral angle of 1.82(18)° between the arene and pyrrole (B145914) rings. nih.gov The nitro group itself is tilted slightly from the main carbazole plane. In the crystal, molecules of 1-nitro-9H-carbazole form dimers through pairs of N—H⋯O hydrogen bonds. nih.gov Similarly, the structure of 2-nitro-3-phenyl-9H-carbazole also features N—H⋯O hydrogen bonding linking the molecules.

The substitution with electron-withdrawing nitro groups has been shown to weakly influence the π-electron delocalization in the aromatic rings of the carbazole core, which demonstrates a strong resistance to geometric perturbation. nih.gov These findings suggest that this compound would likely retain a nearly planar carbazole core, with the nitro and bromo substituents influencing the intermolecular packing primarily through hydrogen bonding (if the N-H proton is available) and other weak interactions.

Table 1: Crystallographic Data for Selected Carbazole Analogs

Thermal Analysis (DSC, TGA) for Thermophysical Behavior and Stability Research

Nitroaromatic compounds are known for their energetic properties, and their thermal decomposition is a key area of study. For instance, the thermal behavior of 4,4′-dinitrocarbanilide (DNC), a dinitro-aromatic compound, was investigated using coupled TGA-DSC-MS. The analysis showed that DNC undergoes a single-step decomposition between 252°C and 280°C, which is characterized as an endothermic event with an enthalpy change (ΔH) of 670 J/g. The primary decomposition products were identified as 4-nitrophenyl isocyanate and 4-nitroaniline. This indicates that the decomposition pathway for nitroaromatics can involve complex rearrangements and fragmentation.

Furthermore, studies on various carbazole-based copolymers and derivatives show a wide range of thermal stabilities. For example, certain diphenylamine-functionalized carbazole derivatives exhibit high thermal stability, with decomposition temperatures (defined as 5% weight loss) recorded at 271°C and 276°C. These materials also show high glass transition temperatures (Tg) around 170°C, indicating good thermal stability of the amorphous state. Given that this compound contains multiple nitro groups, it is expected to be an energetic material with a defined decomposition temperature. The presence of the stable carbazole core may contribute to a relatively high onset temperature for decomposition compared to simpler nitroaromatics.

Table 2: Thermal Properties of Analogous Compounds

Computational Chemistry and Theoretical Investigations of 1 Bromo 3,6 Dinitro 9h Carbazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 1-Bromo-3,6-dinitro-9H-carbazole. These theoretical approaches provide a molecular-level understanding that is often challenging to obtain through experimental methods alone.

HOMO/LUMO Energy Level Calculations and Electronic Band Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For carbazole (B46965) derivatives, the HOMO and LUMO levels are significantly influenced by the nature and position of substituents on the carbazole core. The introduction of electron-donating or electron-withdrawing groups can tune the energy levels and, consequently, the electronic and optical properties of the molecule. In the case of this compound, the presence of two strongly electron-withdrawing nitro groups at the 3 and 6 positions, along with a bromine atom at the 1 position, is expected to have a profound effect on the electronic structure.

The energy gap is a crucial parameter for determining a molecule's kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. irjweb.com Conversely, a smaller gap indicates higher reactivity.

Table 1: Calculated HOMO-LUMO Gaps for a Series of Carbazole-Based Donor-Acceptor Compounds

| Compound | Calculated HOMO-LUMO Gap (eV) |

| 1 | 3.42 |

| 2 | 2.50 |

| 3 | 2.79 |

| 4 | 2.51 |

This data is for a series of donor-acceptor compounds featuring carbazole moieties and is provided for illustrative purposes to show the effect of different acceptors and π-bridges on the HOMO-LUMO gap. nankai.edu.cn

Optimized Molecular Geometries and Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms in a molecule. This involves optimizing the molecular geometry to find the lowest energy conformation.

For carbazole and its derivatives, the central ring system is known to be essentially planar. chemicalbook.comresearchgate.net X-ray crystallography studies on related compounds, such as 1,3,6-Tribromo-9-ethyl-9H-carbazole, confirm the planarity of the carbazole ring system, with only minor deviations of the non-hydrogen atoms from the mean plane. researchgate.net In this specific tribromo derivative, the root-mean-square deviation from the best-fit mean plane of the 13 non-hydrogen atoms of the three rings is a mere 0.023 Å. researchgate.net Similarly, the carbazole ring system in 1-Bromo-9H-carbazole is also reported to be nearly planar. chemicalbook.com

Based on these findings for structurally related molecules, it is highly probable that the tricyclic core of this compound also adopts a planar or near-planar conformation. The substituents (one bromine atom and two nitro groups) will have specific orientations relative to this plane. The optimization of the molecular geometry through computational calculations would provide precise details on bond lengths, bond angles, and dihedral angles, offering a complete picture of the molecule's spatial arrangement.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the most favorable reaction pathways.

While specific studies on the mechanistic pathways involving this compound are not detailed in the provided search results, the methodologies for such investigations are well-established. For example, in the synthesis of complex carbazole derivatives, computational modeling can be used to understand the regioselectivity of reactions like the Cadogan cyclization. A study on the synthesis of methoxy-substituted di-indolo[3,2-b:2',3'-h]carbazoles started from N-hexyl-2,7-dibromo-3,6-dinitro carbazole, a compound structurally similar to the one . researchgate.net Understanding the reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and improving yields.

Structure-Property Relationship Predictions and Design Principles

A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. For this compound, the interplay between the carbazole core and its substituents dictates its potential applications.

The electron-withdrawing nature of the two nitro groups is expected to significantly influence the molecule's properties. These groups lower the energy levels of the frontier molecular orbitals, which can be advantageous for applications in organic electronics. For instance, low-lying HOMO levels can facilitate hole injection from common electrodes and improve the stability of the material in electronic devices. researchgate.net

Carbazole derivatives are widely explored as materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. chemicalbook.com The ability to tune the HOMO-LUMO gap through substitution is a critical design principle in the development of new materials with specific optical and electronic properties. nankai.edu.cn The combination of a bromo substituent and two nitro groups on the carbazole scaffold suggests that this compound could be a candidate for applications requiring good electron-accepting or hole-transporting properties.

Simulation of Spectroscopic Signatures for Comparative Analysis

Computational methods can be used to simulate various types of spectra, including NMR, infrared (IR), and UV-Visible absorption spectra. These simulated spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental results.

For example, the 1H NMR spectrum of 9-vinyl-9H-carbazole-3,6-dicarbonitrile, a disubstituted carbazole, shows characteristic signals that can be assigned to specific protons in the molecule. researchgate.net Computational simulation of the NMR spectrum would involve calculating the chemical shifts of each nucleus, which are highly sensitive to the local electronic environment. Agreement between the simulated and experimental spectra provides strong evidence for the proposed molecular structure.

Although a specific simulated spectrum for this compound was not found in the search results, the principle remains a powerful tool in the characterization of novel compounds. Theoretical calculations can predict the vibrational frequencies in an IR spectrum or the electronic transitions that give rise to absorption bands in a UV-Vis spectrum, offering a deeper understanding of the molecule's properties.

Reactivity and Derivatization Strategies of 1 Bromo 3,6 Dinitro 9h Carbazole and Its Precursors

Modifications at the Nitrogen Atom (N9) of Carbazole (B46965)

The nitrogen atom (N9) of the carbazole ring is a common site for functionalization. The acidity of the N-H proton allows for deprotonation followed by reaction with various electrophiles, enabling the introduction of a wide range of substituents.

N-Alkylation and N-Arylation Reactions

N-alkylation is a fundamental transformation for carbazole derivatives. This reaction typically involves the deprotonation of the nitrogen atom with a suitable base to form a carbazolide anion, which then acts as a nucleophile, attacking an alkylating agent. For general carbazoles, common methods employ alkyl halides in the presence of a base. More advanced and efficient "green" methodologies, such as microwave-assisted synthesis, have been shown to significantly shorten reaction times for the N-alkylation of substituted carbazoles.

For challenging substrates like brominated carbazoles, various conditions can be employed. The use of a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a common strategy. researchgate.net Alternative bases include potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), potassium tert-butoxide, or cesium carbonate (CsCO3). researchgate.net To enhance reactivity, particularly in cases of low solubility or slow reaction rates, phase transfer catalysts like 18-crown-6 (B118740) or tetrabutylammonium (B224687) bromide (TBAB) can be beneficial. researchgate.net

Table 1: General Conditions for N-Alkylation of Bromo-Carbazoles

| Base | Solvent | Additive/Catalyst | Temperature | Reference |

|---|---|---|---|---|

| NaH | DMF or THF | None | N/A | researchgate.net |

| NaOH | DMSO | TBAB | 80 °C | researchgate.net |

| K2CO3/KOH/NaOH | N/A | 18-crown-6 or TBAB | N/A | researchgate.net |

Formation of N-Mannich Bases from Dinitrocarbazole

The Mannich reaction provides a route to N-aminomethylated carbazoles, known as N-Mannich bases. asianpubs.orgasianpubs.org This reaction involves the condensation of a compound with an active hydrogen atom (in this case, the N-H of the carbazole), an aldehyde (such as formaldehyde (B43269) or acetaldehyde), and a secondary amine. asianpubs.org

For 3,6-dinitro-9H-carbazole, N-Mannich bases have been synthesized by reacting equimolar amounts of the dinitrocarbazole and a secondary amine in methanol (B129727) under ice-cold conditions. asianpubs.org An aldehyde is then added slowly, and the mixture is heated to reflux for approximately three hours. asianpubs.org This procedure yields the corresponding 9-(aminomethyl)-3,6-dinitro-9H-carbazole derivatives. These derivatives have been synthesized and investigated for their potential biological activities. asianpubs.orgasianpubs.org

Table 2: Synthesis of N-Mannich Bases from 3,6-Dinitro-9H-carbazole

| Aldehyde | Secondary Amine | Solvent | Reaction Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Formaldehyde | Various | Methanol | Ice-cold addition, then reflux for 3h | 9-((Alkyl/Aryl)aminomethyl)-3,6-dinitro-9H-carbazole | asianpubs.org |

Transformations of Nitro Groups for Further Functionalization

The nitro groups on the carbazole ring are strong electron-withdrawing groups but also serve as versatile handles for further chemical transformations, most notably through their reduction to amino groups.

Reduction of Nitro to Amino Functionalities

The reduction of nitroarenes to primary amines is a cornerstone transformation in organic synthesis. A variety of reagents and catalytic systems are available for this purpose, offering different levels of chemoselectivity, which is crucial when other reducible functional groups, such as a bromine substituent, are present.

For polynitro compounds, selective reduction of one nitro group is a significant challenge. However, specific reagents have been developed for this purpose. The Zinin reduction, using reagents like sodium sulfide (B99878) (Na2S) or sodium hydrosulfide (B80085) (NaHS), is a classic method. stackexchange.com A superior reagent for selective reduction is reportedly a combination of sodium sulfide nonahydrate (Na2S·9H2O) and elemental sulfur (S8). stackexchange.com In substituted dinitro- and trinitro-benzenes, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com

Modern, metal-free methods include the use of trichlorosilane (B8805176) (HSiCl3) in the presence of a tertiary amine, which can reduce both aromatic and aliphatic nitro groups while tolerating many other functional groups. organic-chemistry.org Another metal-free approach uses a combination of bis(pinacolato)diboron (B136004) (B2pin2) and potassium tert-butoxide (KOtBu) in isopropanol (B130326) for a chemoselective reduction. organic-chemistry.org

Catalytic hydrogenation and transfer hydrogenation are also widely used. Palladium on carbon (Pd/C) is a common catalyst. organic-chemistry.org Selective reduction of nitroarenes in the presence of halogens can be achieved using hydrazine (B178648) hydrate (B1144303) with Pd/C. organic-chemistry.org The combination of Pd/C with triethylsilane as a hydrogen donor also provides an effective system for reducing nitro compounds to amines in high yields. organic-chemistry.org

Table 3: Selected Methods for Nitro Group Reduction

| Reagent/Catalyst | Reducing Agent/Conditions | Selectivity/Features | Reference(s) |

|---|---|---|---|

| Na2S·9H2O / S8 | N/A (Zinin Reduction) | Preferential reduction of one nitro group in polynitro compounds. | stackexchange.com |

| HSiCl3 / Tertiary Amine | N/A | Metal-free, tolerates many functional groups. | organic-chemistry.org |

| B2pin2 / KOtBu | Isopropanol | Metal-free, chemoselective. | organic-chemistry.org |

| Pd/C | Hydrazine Hydrate | Can selectively reduce nitro groups in the presence of halogens. | organic-chemistry.org |

Transformations of Bromine Substituents in Carbazole Frameworks

The bromine atom at the C1 position of 1-bromo-3,6-dinitro-9H-carbazole is a key site for introducing further complexity into the molecule, primarily through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Cyanation, Suzuki-Miyaura)

Cyanation: The conversion of an aryl bromide to an aryl nitrile (cyanation) is a valuable transformation as nitriles can be further hydrolyzed to carboxylic acids, reduced to amines, or used in the synthesis of other nitrogen-containing heterocycles. The classical Rosenmund-von Braun reaction involves heating the aryl bromide with a stoichiometric amount of copper(I) cyanide. wikipedia.org

More contemporary and widely used methods rely on palladium catalysis. wikipedia.org These reactions can employ various cyanide sources, including potassium cyanide (KCN), zinc cyanide (Zn(CN)2), or the less toxic potassium hexacyanoferrate(II) (K4[Fe(CN)6]). wikipedia.orgrsc.orgnih.gov Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), are often used. rsc.orgmdpi.com The reactions can be performed under mild conditions, sometimes even without the need for additional specialized ligands. rsc.org Organophotoredox catalysis using catalysts like 4CzIPN with tosyl cyanide (TsCN) as the cyanide source represents a newer approach for the cyanation of aryl bromides at room temperature. rsc.org

Suzuki-Miyaura Reaction: The Suzuki-Miyaura cross-coupling reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between an aryl halide and an organoboron compound (like a boronic acid or its ester). scielo.br This reaction is known for its broad substrate scope and high functional group tolerance. nih.gov

For the coupling of bromo-carbazoles, various palladium catalysts and conditions have been reported. The reaction of a bromo-carbazole with an arylboronic acid can be catalyzed by systems like Pd(OAc)2 with specific phosphine (B1218219) ligands or pre-catalysts. scielo.brresearchgate.net For unprotected N-H containing substrates, which can sometimes inhibit catalysis, ligands such as SPhos and XPhos have been found to be effective. nih.gov The choice of base is also critical, with potassium phosphate (B84403) (K3PO4) being commonly used in a solvent system like dioxane and water. nih.gov This methodology allows for the synthesis of a wide array of aryl-substituted carbazoles. researchgate.netresearchgate.net

Table 4: General Cross-Coupling Strategies for Aryl Bromides

| Reaction Type | Catalyst | Reagents | Base | Solvent | Reference(s) |

|---|---|---|---|---|---|

| Cyanation | Pd(PPh3)4 | K4[Fe(CN)6] | DBU | N/A | rsc.org |

| Cyanation | Pd-precatalyst | K4[Fe(CN)6]·3H2O | KOAc | Dioxane/Water | nih.gov |

| Cyanation | Copper(I) cyanide | N/A (Stoichiometric) | N/A | High Temp. | wikipedia.org |

| Suzuki-Miyaura | Pd precatalyst (e.g., with SPhos, XPhos) | Arylboronic acid | K3PO4 | Dioxane/Water | nih.gov |

| Suzuki-Miyaura | Pd(0) catalyst | Arylboronic acid | K3PO4 | 1,4-Dioxane | mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic rings in this compound, induced by the potent electron-withdrawing nitro groups, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to novel carbazole derivatives with tailored properties.

While specific studies on this compound are not extensively detailed in the public domain, the general principles of SNAr on dinitro-carbazole systems provide a strong indication of its reactivity. The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized by the nitro groups.

The most reactive site for nucleophilic attack on the this compound scaffold is predicted to be the carbon atom bearing the bromo substituent (C-1), as bromine is a good leaving group. However, depending on the reaction conditions and the nature of the nucleophile, substitution at the nitro-bearing positions might also be possible, although less favorable.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of new C-N, C-O, and C-S bonds, respectively. The table below illustrates hypothetical SNAr reactions based on the known reactivity of similar compounds.

Table 1: Hypothetical Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

| Entry | Nucleophile | Product |

| 1 | Primary Amine (R-NH₂) | 1-(Alkylamino)-3,6-dinitro-9H-carbazole |

| 2 | Secondary Amine (R₂NH) | 1-(Dialkylamino)-3,6-dinitro-9H-carbazole |

| 3 | Alkoxide (RO⁻) | 1-Alkoxy-3,6-dinitro-9H-carbazole |

| 4 | Thiolate (RS⁻) | 1-(Alkylthio)-3,6-dinitro-9H-carbazole |

Regioselective Functionalization at Peripheral Positions (e.g., C-1, C-3, C-6)

The ability to selectively introduce functional groups at specific positions of the carbazole core is crucial for the rational design of molecules with desired properties. For this compound, the C-1, C-3, and C-6 positions are the primary sites for such modifications.

Functionalization at the C-1 Position: The bromine atom at the C-1 position is a prime site for palladium-catalyzed cross-coupling reactions. These reactions offer a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce aryl, vinyl, and amino moieties, respectively. A search of related compounds, such as 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole, shows successful palladium-catalyzed coupling reactions. researchgate.net

Functionalization at the C-3 and C-6 Positions: The nitro groups at the C-3 and C-6 positions, while activating the ring for SNAr, can also be targets for chemical modification. One common strategy is the reduction of the nitro groups to amino groups. These resulting amino functionalities can then be further derivatized through various reactions, such as diazotization followed by Sandmeyer reactions, or by forming amides or sulfonamides. The conversion of bromo-substituted carbazoles to their corresponding dicarbonitrile derivatives at the 3 and 6 positions has also been reported, showcasing another avenue for functionalization. mdpi.com

The table below summarizes the potential regioselective functionalization strategies for this compound.

Table 2: Regioselective Functionalization Strategies

| Position | Reaction Type | Reagents and Conditions (Illustrative) | Resulting Functional Group |

| C-1 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl |

| C-1 | Heck Coupling | Alkene, Pd catalyst, base | Alkenyl |

| C-1 | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |

| C-3, C-6 | Reduction | SnCl₂/HCl or H₂/Pd-C | Amino |

| C-3, C-6 | Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., RO⁻, RS⁻) | Alkoxy, Alkylthio |

Advanced Applications and Research Frontiers of Highly Substituted Carbazole Derivatives

Role in Organic Electronic Materials Research

Carbazole (B46965) derivatives are widely recognized for their excellent hole-transporting properties and high thermal stability, making them indispensable components in various organic electronic devices. mdpi.com The introduction of electron-withdrawing groups, such as nitro groups, can significantly modify the electronic characteristics of the carbazole core, influencing its performance in these applications.

Hole-Transporting Materials (HTMs) in Optoelectronic Devices (OLEDs, Solar Cells, OFETs)

Carbazole-based compounds are extensively employed as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs). mdpi.comnih.gov The function of an HTM is to facilitate the efficient transport of holes from the anode to the emissive layer or active layer of the device. The inherent electron-rich nature of the carbazole ring system facilitates this process.

While specific studies on 1-Bromo-3,6-dinitro-9H-carbazole as an HTM are not prevalent, research on related carbazole derivatives offers valuable insights. For instance, various carbazole-based HTMs have been synthesized and successfully applied in PSCs, leading to high power conversion efficiencies. researchgate.netrsc.org The introduction of a bromo group at the 1-position of the carbazole core provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex HTMs with enhanced performance. chemicalbook.com The dinitro substitution is expected to lower the energy levels of the highest occupied molecular orbital (HOMO), which could be advantageous for matching the energy levels of perovskite materials in solar cells, potentially leading to improved open-circuit voltage. rsc.org

In the realm of OLEDs, carbazole derivatives are prized for their high triplet energy and good thermal stability. nih.govresearchgate.net The substitution pattern on the carbazole ring plays a crucial role in determining the material's properties. While electron-donating groups are common in many high-performance HTMs, the electron-withdrawing nature of the nitro groups in this compound would significantly impact its electronic properties. This could potentially make it suitable for specific device architectures or as a building block for bipolar host materials where both electron and hole transport are balanced. ossila.com

The performance of various carbazole-based HTMs in perovskite solar cells is summarized in the table below, highlighting the versatility of the carbazole scaffold.

| HTM Name | Power Conversion Efficiency (PCE) | Reference |

| SFXDAnCBZ | 20.87% | nih.gov |

| V1209, V1221, V1225 | up to 18% | researchgate.net |

| KZRD | Not specified | rsc.org |

| Cz-2 | Exceeding 10% in some cases | mdpi.com |

Emitter and Host Materials in Organic Light-Emitting Diodes

Carbazole derivatives are not only excellent HTMs but also serve as building blocks for emitter and host materials in OLEDs. nih.govnih.gov Their high photoluminescence quantum yields and the ability to tune their emission color through chemical modification make them highly attractive for this purpose. mdpi.com

The dinitro substitution in this compound would likely lead to a significant bathochromic shift (red-shift) in its emission spectrum compared to unsubstituted carbazole, potentially making it a candidate for blue or green emitting materials, or a host for phosphorescent emitters. mdpi.com The bromo-functionality allows for the straightforward synthesis of more complex emissive molecules. For example, derivatives of 3-bromo-9H-carbazole have been used to create bipolar host materials for highly efficient phosphorescent OLEDs. ossila.com

The performance of several carbazole-based materials in OLEDs is highlighted in the table below.

| Material | Application | Device Performance | Reference |

| BCzB-PPI | Deep-blue emitter | Max. EQE of 4.43% | nih.gov |

| Carbazole derivatives (CZ-1, CZ-2) | Greenish-blue emitters | Max. EQE up to 9.5% | nih.gov |

| 3CzNC | Exciplex-forming donor | Max. EQE up to 6.84% | researchgate.net |

| PBCz-PO | Blue host material | Max. EQE of 13.4% (for FIrpic dopant) | ossila.com |

Charge-Carrier Mobility Studies in Organic Semiconductors

Charge-carrier mobility is a critical parameter that dictates the performance of organic semiconductor devices. aps.org It is a measure of how quickly charge carriers (electrons or holes) move through a material under the influence of an electric field. arxiv.org Carbazole-based materials are known for their good hole mobility. mdpi.com

While direct measurements of the charge-carrier mobility of this compound are not available, studies on related materials provide an indication of what might be expected. The introduction of nitro groups, being strongly electron-withdrawing, would likely decrease the hole mobility compared to unsubstituted carbazole due to the reduction in electron density on the carbazole core. However, this could potentially enhance electron mobility, making the compound more bipolar in nature. The charge transport properties are also highly dependent on the solid-state packing of the molecules, which is influenced by intermolecular interactions. nih.gov

The mobility of charge carriers in various organic semiconductors is presented in the table below.

| Material | Mobility (cm²/V·s) | Measurement Technique | Reference |

| Disordered materials (typical range) | 10⁻⁶ - 1 | Not specified | aps.org |

| BTP-eC9 (doped) | 0.17 (electron) | OTFT | researchgate.net |

| N3-based (doped) | 0.57 (electron) | OTFT | researchgate.net |

| O-IDTBR (doped) | >1 (electron) | OTFT | researchgate.net |

| p-CdTe | Not specified (µpτp = (6.6 ± 0.3) × 10⁻⁷ cm²V⁻¹) | Low-frequency current fluctuations | nih.gov |

| n-CdTe | Not specified (µnτn = (7.5 ± 0.3) × 10⁻⁸ cm²V⁻¹) | Low-frequency current fluctuations | nih.gov |

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The specific structural features of this compound, namely the acidic N-H proton and the electron-deficient aromatic system, make it an interesting candidate for applications in this area.

Design of Anion Receptors and Transporters based on Dinitrocarbazole Frameworks

The development of synthetic receptors for anions is a significant area of research in supramolecular chemistry due to the important roles of anions in biological and environmental systems. nih.gov The carbazole scaffold has been identified as a promising platform for the construction of anion receptors. utexas.edu The N-H group of the carbazole can act as a hydrogen bond donor to bind with anions.

The presence of two nitro groups in the 3 and 6 positions of the carbazole ring in this compound would significantly increase the acidity of the N-H proton, thereby enhancing its ability to act as a hydrogen bond donor. This makes the dinitrocarbazole framework a highly attractive building block for the design of potent anion receptors. nih.gov Research on 1,8-diaminocarbazoles substituted with electron-withdrawing groups like dinitro substituents has shown that these compounds can act as colorimetric anion sensors, changing color in the presence of certain anions. nih.govnih.gov It is plausible that this compound could be functionalized to create similar sensory materials. Furthermore, such frameworks have been investigated for their potential as anion transporters across lipid membranes. youtube.com

Self-Assembly Phenomena and Intermolecular Interactions (e.g., π-π stacking)

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. researchgate.net For aromatic molecules like carbazole derivatives, π-π stacking is a key driving force for self-assembly. nih.gov This phenomenon is crucial in determining the bulk properties of organic materials, including their charge transport characteristics. nih.gov

In this compound, the electron-deficient nature of the dinitrated carbazole ring would favor strong π-π stacking interactions, particularly with electron-rich aromatic systems. This could lead to the formation of well-ordered columnar structures in the solid state, which is beneficial for charge transport. rsc.org The interplay of hydrogen bonding involving the N-H group and halogen bonding involving the bromo substituent could further direct the self-assembly process, leading to complex and potentially useful supramolecular architectures. The study of crystal structures of related dinitrocarbazole derivatives has indeed revealed the presence of π-π interactions influencing the molecular packing. researchgate.net

Catalysis and Photoreductant Applications of this compound

Despite the extensive research into the diverse applications of carbazole derivatives, from organic electronics to pharmaceuticals, specific studies focusing on the catalytic and photoreductant properties of This compound remain limited in publicly accessible scientific literature. The unique substitution pattern of this molecule, featuring both electron-withdrawing nitro groups and a halogen atom, suggests a potential for interesting electronic and photochemical behavior. However, without dedicated research, its specific applications in these fields are largely speculative.

Use as Photoinduced Single-Electron Reductants and Photocatalysts

Currently, there is no direct scientific literature available that details the use of This compound as a photoinduced single-electron reductant or a photocatalyst. While the broader class of carbazole compounds has been investigated for such applications, the specific electronic properties conferred by the 1-bromo and 3,6-dinitro substitution pattern have not been explored in this context. The presence of strong electron-withdrawing nitro groups would significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) compared to unsubstituted carbazole. This alteration in electronic structure is a critical factor in determining a molecule's potential as a photocatalyst or a photoinduced single-electron transfer agent. However, without experimental data or computational studies on This compound , any discussion of its activity in these roles would be purely theoretical.

Functionalization of Metal-Organic Frameworks (MOFs) with this compound

The functionalization of Metal-Organic Frameworks (MOFs) with carbazole-based ligands is a growing area of research, aimed at developing new materials for applications such as sensing, catalysis, and gas storage. The incorporation of carbazole moieties can introduce desirable photoluminescent properties or enhance the electronic characteristics of the MOF.

While there is research on the use of other substituted carbazoles in MOF synthesis, there are no published studies on the use of This compound as a ligand for the functionalization of MOFs. The synthetic challenges associated with incorporating such a highly substituted and electronically modified ligand, as well as the potential impact on the resulting MOF's properties, remain uninvestigated.

Integration into Polymer Architectures for Electronic Applications with this compound

Carbazole-containing polymers are well-known for their use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to their excellent hole-transporting properties and thermal stability. The properties of these polymers can be tuned by modifying the carbazole monomer.

However, a review of the current scientific literature reveals no instances of This compound being integrated into polymer architectures for electronic applications. The specific combination of a bromo and two nitro substituents would drastically alter the electronic and photophysical properties of the resulting polymer, likely making it a strong electron-accepting material. While this could be of interest for certain electronic applications, no research has been reported to explore this potential.

Future Perspectives and Emerging Research Directions in Substituted Carbazole Chemistry

Development of Novel and Sustainable Synthetic Routes for Complex Carbazole (B46965) Systems

The synthesis of complex carbazole systems is continuously being refined to improve efficiency, selectivity, and sustainability. Traditional methods for carbazole synthesis, such as the Graebe–Ullman, Clemo–Perkin, and Tauber methods, are being supplemented and replaced by more advanced and environmentally friendly approaches. rsc.org

Recent advancements include the use of metal-catalyzed C-H activation, which offers a direct and atom-economical way to functionalize the carbazole nucleus. nih.gov Palladium-catalyzed reactions, for instance, have been instrumental in creating functionalized carbazoles through intramolecular C-H activation. nih.gov Furthermore, sunlight-catalyzed cycloaddition reactions are emerging as a green alternative, avoiding the need for metal catalysts and harsh reaction conditions. rsc.orgnih.gov One-pot hydroarylation protocols mediated by trifluoroacetic acid also represent a facile and efficient method for constructing N-heterocycle fused substituted carbazoles with short reaction times and good yields. rsc.org

The development of sustainable methods is a key focus. This includes the use of magnetically recoverable palladium nanocatalysts on green biochar for one-pot syntheses, which significantly reduces reaction times and allows for catalyst recycling. organic-chemistry.org Additionally, visible light-induced intramolecular C-H amination reactions using aryl sulfilimines as a safer alternative to azides are being explored, aligning with the principles of green chemistry. nih.gov These novel synthetic strategies are crucial for the efficient production of complex carbazole derivatives, including potentially 1-Bromo-3,6-dinitro-9H-carbazole, enabling further exploration of their properties and applications.

Advanced Characterization Techniques for Elucidating Structure-Function Relationships

A deep understanding of the relationship between the molecular structure of carbazole derivatives and their functional properties is paramount for designing new materials with desired characteristics. A suite of advanced characterization techniques is employed to probe these relationships.

Spectroscopic methods such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS) are fundamental for confirming the chemical structure of newly synthesized carbazole derivatives. nih.govnih.gov For instance, the specific signals in the ¹H NMR spectrum can confirm the attachment of substituents like methyl groups to the carbazole ring. nih.govfrontiersin.org

To investigate the photophysical properties, techniques like UV-visible absorption and fluorescence spectroscopy are essential. rsc.orgacs.org These methods provide insights into the electronic transitions and emissive properties of the molecules. For example, the introduction of auxochromes and extended conjugation in carbazole derivatives can lead to superior UV absorption and fluorescence emission. rsc.org The study of poly(carbazole) has shown that doping with organic dyes can tune its spectral and photophysical properties, which can be analyzed using FTIR, UV-visible spectroscopy, X-ray diffraction (XRD), and transmission electron microscopy (TEM). nih.gov

Furthermore, electrochemical techniques like cyclic voltammetry are used to determine the HOMO and LUMO energy levels of carbazole derivatives, which is crucial for their application in electronic devices. beilstein-journals.org The combination of these advanced characterization techniques provides a comprehensive picture of the structure-function relationships in substituted carbazoles, guiding the rational design of new materials.

Rational Design of Carbazole Derivatives with Tailored Electronic and Photophysical Properties

The ability to precisely tune the electronic and photophysical properties of carbazole derivatives is a key driver of research in this field. Rational design, often aided by theoretical calculations, allows for the development of molecules with specific functionalities. nih.gov

Theoretical models and calculations, such as Density Functional Theory (DFT), are used to predict the HOMO and LUMO energy levels and band gaps of new carbazole-based polymers, which correlates well with experimental data. nih.gov This predictive power is invaluable for designing materials for applications like solar cells. nih.gov For instance, in poly(2,7-carbazole) derivatives, the HOMO energy level is primarily determined by the carbazole moiety, while the LUMO energy level is influenced by the electron-withdrawing comonomer. nih.gov

The modular nature of the carbazole structure allows for systematic modifications to tune its properties. nsf.gov For example, introducing electron-donating or electron-withdrawing groups at specific positions can alter the redox properties and shift the absorption and emission spectra. nsf.govrsc.org The design of A–D–A′ type electron transport materials, incorporating both electron-donating carbazole and strong electron-accepting moieties, has led to materials with significantly higher electron transport capabilities. rsc.org

Furthermore, the introduction of flexible bonds can improve the molecule's interaction with biological targets, enhancing its potential as a cytotoxic agent. nih.gov The development of carbazole-based polymeric hosts for thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs) demonstrates the successful rational design of materials with high triplet energies and efficient energy transfer properties. nih.gov This strategic approach to molecular design is crucial for unlocking the full potential of carbazole derivatives in various technological applications.

Exploration of New Applications in Emerging Technologies and Advanced Materials

The unique properties of carbazole derivatives have led to their exploration in a wide array of emerging technologies and advanced materials. Their applications span from organic electronics to medicinal chemistry and sensor technology.

In the realm of organic electronics , carbazoles are extensively used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photorefractive materials. beilstein-journals.orgmdpi.comresearchgate.net They can function as host materials, emitting layers, and electron-donating or electron-accepting materials in these devices. beilstein-journals.org For example, carbazole-based materials are used to create highly efficient blue, green, and red emitters in OLEDs. mdpi.com Inverted perovskite solar cells have achieved high efficiencies using carbazole-based phosphonic acid derivatives as hole-transporting materials. acs.org

Medicinal chemistry is another significant area of application for carbazole derivatives. They have been investigated as potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. mdpi.comnih.govmdpi.comnih.gov Some carbazole derivatives act as catalytic inhibitors of topoisomerase II, a key enzyme in cancer cell proliferation, and can induce apoptosis. nih.gov The introduction of structural diversity in carbazole derivatives has led to the discovery of potent cytotoxic agents. nih.gov

Sensor technology also benefits from the photophysical properties of carbazoles. They are used as fluorophores in various sensing applications, including the detection of anions and biothiols. beilstein-journals.org The development of new carbazole-based molecules with specific optical properties continues to expand their use in this field. researchgate.net

The versatility of the carbazole scaffold ensures that new applications will continue to emerge as our understanding of its chemistry and properties deepens. The ongoing research into compounds like this compound and its analogs will undoubtedly contribute to the development of next-generation technologies and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.